molecular formula C16H21ClO2 B14495759 Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate CAS No. 64326-39-2

Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate

Cat. No.: B14495759
CAS No.: 64326-39-2
M. Wt: 280.79 g/mol
InChI Key: DNKFXIGUNUVDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate typically involves the esterification of 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid.

    Reduction: 3-(4-chlorophenyl)-1-methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorophenyl group may also play a role in binding to target sites, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)-1-methylcyclohexane-1-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 3-(4-fluorophenyl)-1-methylcyclohexane-1-carboxylate: Contains a fluorine atom in place of chlorine.

    Ethyl 3-(4-methylphenyl)-1-methylcyclohexane-1-carboxylate: Features a methyl group instead of chlorine.

Uniqueness

Ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

64326-39-2

Molecular Formula

C16H21ClO2

Molecular Weight

280.79 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H21ClO2/c1-3-19-15(18)16(2)10-4-5-13(11-16)12-6-8-14(17)9-7-12/h6-9,13H,3-5,10-11H2,1-2H3

InChI Key

DNKFXIGUNUVDRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC(C1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.